N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring fused with a biphenyl moiety and a carboxamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .
Mode of Action
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide interacts with procaspase-3, activating it and initiating the process of apoptosis . This interaction leads to changes in the cell cycle, causing an accumulation of cells in the S phase and substantially inducing late cellular apoptosis .
Biochemical Pathways
The activation of procaspase-3 by this compound affects both the extrinsic and intrinsic pathways of apoptosis . These pathways involve a large group of cysteine proteases enzymes, including caspases . The activation of these pathways leads to programmed cell death, which is a common and effective approach for anticancer drug development .
Result of Action
The activation of procaspase-3 by N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound induces changes in the cell cycle, leading to an accumulation of cells in the S phase and the substantial induction of late cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Biphenyl Moiety: The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-methanamide: This compound has a methanamide group instead of a carboxamide group.
Uniqueness
N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group, in particular, may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-2-25-21-13-12-20(14-19(21)15-22(25)26)24-23(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYZMGFWCARNCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.